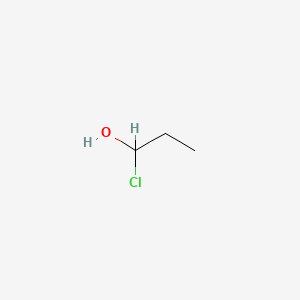

Chloropropanol

Description

Structure

3D Structure

Properties

CAS No. |

94484-16-9 |

|---|---|

Molecular Formula |

C3H7ClO |

Molecular Weight |

94.54 g/mol |

IUPAC Name |

1-chloropropan-1-ol |

InChI |

InChI=1S/C3H7ClO/c1-2-3(4)5/h3,5H,2H2,1H3 |

InChI Key |

RZWHKKIXMPLQEM-UHFFFAOYSA-N |

SMILES |

CCC(O)Cl |

Canonical SMILES |

CCC(O)Cl |

Synonyms |

1-chloro-1-propanol |

Origin of Product |

United States |

Foundational & Exploratory

Toxicological Profile of 2-Monochloropropane-1,3-diol (2-MCPD) and its Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological knowledge of 2-monochloropropane-1,3-diol (2-MCPD) and its fatty acid esters. These compounds are process-induced food contaminants, primarily formed during the refining of vegetable oils and fats at high temperatures. While structurally similar to the more extensively studied 3-MCPD, 2-MCPD exhibits a distinct toxicological profile, which necessitates a separate evaluation for risk assessment. This document summarizes the available data on its toxicokinetics, acute and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and mechanisms of action.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of 2-MCPD are primarily understood in the context of the ingestion of its fatty acid esters, which are the predominant forms found in food.

Absorption: 2-MCPD fatty acid esters are not absorbed intact to a significant extent in the gastrointestinal tract. Instead, they undergo hydrolysis by lipases in the gut, releasing free 2-MCPD.[1] This free form is then readily absorbed into the systemic circulation. In vitro studies using Caco-2 cells, a model for the human intestinal barrier, have shown that free 2-MCPD can cross the cell monolayer, while its esters are hydrolyzed by the cells without significant absorption of the ester form itself.[1]

Distribution: Following absorption, free 2-MCPD is distributed to various tissues. Animal studies have identified the heart, kidneys, and skeletal muscle as primary target organs for 2-MCPD toxicity.[2]

Metabolism: Once absorbed, 2-MCPD undergoes metabolism. The primary identified metabolic pathway is the oxidation of the alcohol groups, leading to the formation of 2-chlorohydracrylic acid, which has been detected as a urinary metabolite in humans.

Excretion: The metabolites of 2-MCPD, such as 2-chlorohydracrylic acid, are primarily excreted in the urine.

Acute and Short-Term Toxicity

Acute Toxicity: The acute toxicity of 2-MCPD and its esters has been evaluated in rodent models. The median lethal dose (LD50) for free 2-MCPD in rats is estimated to be between 50 and 60 mg/kg body weight (b.w.).[1] For 2-MCPD esters (monopalmitate and dipalmitate), the acute oral LD50 in Swiss mice is greater than 5000 mg/kg b.w.[3][4] At these high doses of the esters, some evidence of nephrotoxicity and testicular toxicity was observed.[3][4]

Short-Term Toxicity: Repeated dose studies have provided more insight into the target organs of 2-MCPD toxicity. A 28-day oral gavage study in rats with free 2-MCPD identified a No-Observed-Adverse-Effect Level (NOAEL) of 2 mg/kg b.w./day.[1] At higher doses of 16 and 30 mg/kg b.w./day, severe myopathy (muscle damage) and nephrotoxicity (kidney damage) were observed.[1]

A 90-day study in F344 rats exposed to 2-MCPD in the diet identified cardiotoxic effects at a dose of 40 mg/kg b.w./day.[2] These effects included increased heart weight and cardiac lesions characterized by inflammatory cell infiltration, fibrosis, and necrosis.[2]

Chronic Toxicity and Carcinogenicity

A significant data gap exists regarding the long-term toxicity and carcinogenicity of 2-MCPD and its esters. To date, no comprehensive long-term animal bioassays have been published. This lack of data is a major limiting factor in establishing a health-based guidance value, such as a Tolerable Daily Intake (TDI), for 2-MCPD.[1][5] The International Agency for Research on Cancer (IARC) has not classified 2-MCPD due to insufficient data.

Genotoxicity

The genotoxic potential of 2-MCPD is another area with very limited available data.[1] Some unpublished industry data from in vitro tests have been mentioned in regulatory reports, but a comprehensive assessment is not possible based on the publicly available information. In contrast to its isomer 3-MCPD, which has been shown to be non-genotoxic in vivo, the genotoxicity of 2-MCPD remains largely uncharacterized.[6]

Reproductive and Developmental Toxicity

There is a notable lack of studies specifically investigating the reproductive and developmental toxicity of 2-MCPD and its esters. This represents a critical data gap for a comprehensive risk assessment, particularly for sensitive populations.

Mechanisms of Toxicity

Recent research has begun to elucidate the molecular mechanisms underlying 2-MCPD toxicity, with a particular focus on its cardiotoxic effects. The toxicological actions of 2-MCPD appear to be distinct from those of 3-MCPD.

A multi-omics study in rats exposed to 2-MCPD for 90 days revealed significant alterations in the heart at the transcriptomic, proteomic, and lipidomic levels.[2] The key mechanisms identified include:

-

Upregulation of Immune and Inflammatory Responses: 2-MCPD exposure leads to the activation of inflammatory signaling pathways in the heart. This is characterized by the upregulation of genes and proteins involved in immune cell infiltration and the inflammatory response.

-

Downregulation of Energy Metabolism: The study also showed a suppression of pathways related to cardiac energy metabolism, including fatty acid oxidation and mitochondrial function. This suggests that 2-MCPD may impair the heart's ability to produce and utilize energy.

-

Disruption of Cardioprotective Lipid Pathways: A targeted lipidomic analysis revealed a selective suppression of docosahexaenoic acid (DHA)-derived metabolites, which are known to have cardioprotective and anti-inflammatory properties.[2]

These findings suggest that 2-MCPD-induced cardiotoxicity is a complex process involving the interplay of inflammation, metabolic dysfunction, and the disruption of endogenous protective mechanisms.

Quantitative Toxicological Data

| Endpoint | Species | Compound | Route | Value | Observations | Reference |

| Acute LD50 | Rat | 2-MCPD | Oral | 50-60 mg/kg b.w. | - | [1] |

| Acute LD50 | Mouse | 2-MCPD mono- and dipalmitate | Oral | >5000 mg/kg b.w. | Nephrotoxicity and testicular toxicity at high doses | [3][4] |

| 28-Day NOAEL | Rat | 2-MCPD | Oral (gavage) | 2 mg/kg b.w./day | Myopathy and nephrotoxicity at 16 and 30 mg/kg b.w./day | [1] |

| 90-Day LOAEL | Rat | 2-MCPD | Oral (diet) | 40 mg/kg b.w./day | Cardiotoxicity (increased heart weight, cardiac lesions) | [2] |

Experimental Protocols

Detailed experimental protocols for the key studies cited are summarized below. These are based on the methodologies described in the respective publications and standard OECD guidelines.

28-Day Repeated Dose Oral Toxicity Study (based on Frenzel et al., 2018 and OECD Guideline 407)

-

Test System: Male Sprague-Dawley rats.

-

Group Size: 5-10 animals per group.

-

Dose Groups:

-

Control (vehicle)

-

Low Dose (e.g., 2 mg/kg b.w./day 2-MCPD)

-

Mid Dose (e.g., 10 mg/kg b.w./day 2-MCPD or equimolar dose of 2-MCPD dipalmitate)

-

High Dose (e.g., 30 mg/kg b.w./day 2-MCPD)

-

-

Administration: Daily oral gavage for 28 consecutive days.

-

Observations:

-

Daily clinical signs and mortality.

-

Weekly body weight and food consumption.

-

-

Terminal Procedures:

-

Blood collection for hematology and clinical chemistry.

-

Necropsy and organ weight measurements (liver, kidneys, heart, testes, etc.).

-

Histopathological examination of target organs and other tissues.

-

Proteomic analysis of target tissues (e.g., kidney and liver) using 2D-gel electrophoresis and mass spectrometry.

-

90-Day Repeated Dose Oral Toxicity Study (based on Raju et al., 2024 and OECD Guideline 408)

-

Test System: Male Fischer 344 rats.

-

Group Size: 10-15 animals per group.

-

Dose Groups:

-

Control (basal diet)

-

2-MCPD administered in the diet at a target dose (e.g., 40 mg/kg b.w./day).

-

-

Administration: Ad libitum feeding of the diet containing the test substance for 90 days.

-

Observations:

-

Daily clinical signs and mortality.

-

Weekly body weight and food consumption.

-

-

Terminal Procedures:

-

Blood collection for clinical chemistry.

-

Necropsy and organ weight measurements.

-

Histopathological examination of the heart and other tissues.

-

Multi-omics analysis of heart tissue:

-

Transcriptomics: RNA sequencing to identify differentially expressed genes.

-

Proteomics: 2D-gel electrophoresis and mass spectrometry to identify differentially expressed proteins.

-

Lipidomics: Targeted analysis of oxylipins and other lipid mediators.

-

-

In Vitro Hydrolysis of 2-MCPD Esters (based on Buhrke et al., 2014)

-

Test System: Differentiated Caco-2 human intestinal cells grown as a monolayer on permeable supports.

-

Test Compounds: Free 2-MCPD and various 2-MCPD fatty acid esters.

-

Methodology:

-

The test compound is added to the apical (upper) chamber of the Caco-2 cell monolayer.

-

Samples are taken from both the apical and basolateral (lower) chambers at various time points.

-

The concentrations of free 2-MCPD and the respective 2-MCPD ester in the samples are determined by a validated analytical method (e.g., GC-MS).

-

The rate of hydrolysis and the transport of free 2-MCPD across the monolayer are calculated.

-

-

Endpoints:

-

Percentage of ester hydrolysis over time.

-

Apparent permeability coefficient (Papp) of free 2-MCPD.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Toxicokinetic pathway of 2-MCPD esters.

Caption: Proposed mechanism of 2-MCPD-induced cardiotoxicity.

References

- 1. cot.food.gov.uk [cot.food.gov.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. food.gov.uk [food.gov.uk]

- 6. In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

occurrence of chloropropanols in fermented foods

An In-depth Technical Guide on the Occurrence of Chloropropanols in Fermented Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropropanols are a class of chemical contaminants that can form in foods during processing.[1] The most prominent among them are 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloro-2-propanol (B29581) (1,3-DCP).[1][2] These compounds have garnered significant attention from regulatory bodies and the scientific community due to their toxicological profiles.[3] 3-MCPD is classified by the International Agency for Research on Cancer (IARC) as a "possible human carcinogen" (Group 2B), with established nephrotoxic and reproductive effects in animal studies.[3][4][5] 1,3-DCP is considered a genotoxic carcinogen.[3][6]

While initially associated with acid-hydrolyzed vegetable protein (acid-HVP), a savory food ingredient, their presence has been confirmed in a wide range of foods, including fermented products.[7] This guide provides a comprehensive technical overview of the formation, occurrence, toxicology, and analysis of chloropropanols in fermented foods, with a primary focus on soy sauce and related products.

Formation Mechanisms in Fermented Foods

Chloropropanols are not typically found in traditionally fermented foods; their presence is almost exclusively linked to processes involving acid hydrolysis at high temperatures.[2]

Key Formation Factors:

-

Precursors: The primary precursors are glycerol, acylglycerols (lipids), and phospholipids (B1166683) present in the raw materials (e.g., defatted soy meal).[1][8]

-

Chlorine Source: A source of chlorine ions is essential. In the context of fermented foods like soy sauce, this can be hydrochloric acid (HCl) used for rapid protein hydrolysis (acid-HVP production) or, to a lesser extent, high concentrations of sodium chloride (salt) under specific conditions.[2][9]

-

High Temperature: Thermal processing is a critical catalyst for the reaction between lipids and the chlorine source.[2][8]

The primary route for chloropropanol formation in soy sauce is the use of acid-HVP as a base ingredient or as a flavor enhancer.[4][8] During the production of acid-HVP, defatted vegetable proteins are boiled with hydrochloric acid, which breaks them down into amino acids. Residual fats in the protein material react with the HCl at high temperatures to form 3-MCPD.[2][4] 1,3-DCP can subsequently be formed from the 3-MCPD precursor, particularly in the presence of acetic acid.[4][6] In contrast, traditionally brewed soy sauces, which rely on enzymatic fermentation over several months, do not involve these harsh conditions and consequently have undetectable or very low levels of these contaminants.[2]

Quantitative Occurrence in Fermented Foods

Numerous surveys have been conducted globally to quantify the levels of 3-MCPD and 1,3-DCP in fermented food products, primarily soy sauces and related seasonings. The data consistently shows a strong correlation between the production method and contamination levels.

Table 1: Occurrence of 3-MCPD in Soy Sauce and Related Products

| Country/Region | Year of Survey | No. of Samples | 3-MCPD Range (mg/kg) | Key Findings & Reference |

| United Kingdom | 2002 | 99 | <0.01 - >1.0 | Significant reduction from 2000; 8 samples > 0.01 mg/kg.[4] |

| Australia/NZ | 2003 | 39 | <0.01 - 148.2 | 14 samples > 0.02 mg/kg; highest in a soy seasoning sauce.[4] |

| USA | 2003 | - | Market sampling showed very high levels in some products.[6][10] | |

| USA | 2015 | 60 | Post-FDA regulation, levels were significantly lower; none > 1 mg/kg.[6][10] | |

| Taiwan | 2002 | 144 (domestic) | <0.01 - >1.0 | 10 domestic samples exceeded the 1 ppm limit.[11] |

| Taiwan | 2002 | 26 (imported) | <0.01 - 0.03 | Imported samples showed much lower levels.[11] |

| Korea | 2020 | 31 | ND - 0.055 | Mean of 11.62 µg/kg; 23% of samples exceeded the Korean limit of 20 µg/kg.[12] |

| China | - | - | up to 189 | Chinese samples showed the highest concentration in a global review.[13] |

MDL: Method Detection Limit; ND: Not Detected.

Table 2: Occurrence of 1,3-DCP in Soy Sauce

| Country/Region | Year of Survey | No. of Samples | 1,3-DCP Range (mg/kg) | Key Findings & Reference |

| USA | 2003 | - | >0.00005 - 9.8 | 40% of samples had detectable levels.[6] |

| Various | 2004 (EU Report) | - | - | Ratio of 1,3-DCP to 3-MCPD ranges widely from 1:2 to 1:3630.[4][14] |

| - | - | - | - | 1,3-DCP is found less frequently than 3-MCPD and generally at lower levels.[14] |

Toxicology and Health Implications

The toxicity of chloropropanols is a significant public health concern. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a provisional maximum tolerable daily intake (PMTDI) for 3-MCPD of 2 µg/kg of body weight, which was later revised to 4 µg/kg bw.[2][5] For the genotoxic carcinogen 1,3-DCP, a safe level of intake has not been established, and its presence in food should be as low as reasonably achievable.[2]

Mechanism of 3-MCPD-Induced Nephrotoxicity

The primary target organ for 3-MCPD toxicity is the kidney.[15] Chronic exposure leads to dose-dependent increases in serum creatinine (B1669602) and urea (B33335) nitrogen, histological renal impairment, progressive nephropathy, and renal tubule dilation.[15] The underlying mechanism is believed to involve the induction of oxidative stress.[15] 3-MCPD metabolites can cause a surge in reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane permeability and the activation of cell death signaling pathways.[15] This oxidative stress depletes cellular antioxidants like glutathione (B108866) (GSH) and alters the activity of antioxidant enzymes.[15] Studies have also suggested that the PGC-1α signaling pathway, a key regulator of mitochondrial biogenesis and cellular energy metabolism, is implicated in the kidney injury caused by chronic 3-MCPD exposure.[15]

References

- 1. mdpi.com [mdpi.com]

- 2. foodstandards.gov.au [foodstandards.gov.au]

- 3. Chloropropanols and Their Esters in Food: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.um.edu.my [eprints.um.edu.my]

- 5. Exposure to Chloropropanols and Their Fatty Acid Esters and Glycidyl Fatty Acid Esters in the Sixth Total Diet Study — China, 2016–2019 [weekly.chinacdc.cn]

- 6. Simultaneous Analysis of 3-MCPD and 1,3-DCP in Asian Style Sauces Using QuEChERS Extraction and Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Origin and Formation of 3-MCPD in Foods and Food Ingredients | National Agricultural Library [nal.usda.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 10. Simultaneous Analysis of 3-MCPD and 1,3-DCP in Asian Style Sauces Using QuEChERS Extraction and Gas Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. Assessment of estimated daily intake of 3-monochloropropane-1,2-diol from soy sauce in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Occurrence of 3-Monochloropropane-1,2-diol (3-MCPD) in edible oil, soy sauce and infant formula: A systematic review [publichealthtoxicology.com]

- 14. food.ec.europa.eu [food.ec.europa.eu]

- 15. researchgate.net [researchgate.net]

Physicochemical Properties of Dichloropropanols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dichloropropanols, with a focus on the two primary isomers: 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP). Dichloropropanols are significant chemical intermediates, notably in the production of epichlorohydrin, and their presence as food contaminants has necessitated a thorough understanding of their chemical and physical characteristics.[1] This document outlines key properties in a comparative table, details experimental protocols for their determination, and visualizes the primary synthesis pathway.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 1,3-DCP and 2,3-DCP, facilitating a direct comparison of these isomers.

| Property | 1,3-Dichloropropan-2-ol (1,3-DCP) | 2,3-Dichloropropan-1-ol (2,3-DCP) |

| CAS Number | 96-23-1 | 616-23-9 |

| Molecular Formula | C₃H₆Cl₂O | C₃H₆Cl₂O |

| Molecular Weight | 128.99 g/mol [2] | 128.99 g/mol [3] |

| Appearance | Colorless to light yellow liquid[4] | Colorless liquid |

| Odor | Ethereal[4] | Ethereal |

| Melting Point | -4 °C[5] | -29.15 °C |

| Boiling Point | 174.3 °C (at 760 mmHg)[5] | 182 °C |

| Density | 1.3530–1.3670 g/cm³ at 20 °C[5] | 1.360 g/mL at 20 °C |

| Solubility in Water | Soluble (up to 1:9)[5] | Slightly soluble |

| Refractive Index | 1.4830 at 20 °C[5] | 1.4835-1.4855 |

| Flash Point | 85.6 °C | 93 °C |

Synthesis of Dichloropropanols from Glycerol (B35011)

A primary industrial method for synthesizing dichloropropanols involves the hydrochlorination of glycerol.[6] This process is a key pathway for converting bio-based glycerol into valuable chemical intermediates. The reaction is typically carried out using anhydrous hydrogen chloride gas in the presence of a catalyst.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of dichloropropanols. The following sections provide step-by-step protocols for key experiments.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of a dithis compound sample using the Thiele tube method.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Sample of dithis compound

-

Heat source (Bunsen burner or hot plate)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount of the dithis compound sample to the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the density of a dithis compound sample using a pycnometer.

Materials:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Sample of dithis compound

-

Distilled water

-

Acetone (B3395972) (for cleaning and drying)

Procedure:

-

Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Allow it to dry completely.

-

Carefully weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with the dithis compound sample, ensuring no air bubbles are trapped. Insert the stopper carefully, allowing excess liquid to emerge from the capillary.

-

Wipe the outside of the pycnometer dry and weigh it. Record the mass of the pycnometer filled with the sample (m₂).

-

Empty and clean the pycnometer.

-

Fill the pycnometer with distilled water and repeat the weighing process to determine the mass of the pycnometer filled with water (m₃) at a known temperature.

-

Record the temperature of the water.

-

Calculate the density of the dithis compound sample using the following formula:

Density of sample = [(m₂ - m₁) / (m₃ - m₁)] * Density of water at the recorded temperature

Determination of Solubility (Shake-Flask Method)

Objective: To determine the aqueous solubility of a dithis compound isomer using the shake-flask method.

Materials:

-

Screw-capped vials or flasks

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sample of dithis compound

-

Distilled water

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometer, GC-MS)

Procedure:

-

Add an excess amount of the dithis compound sample to a known volume of distilled water in a screw-capped vial.

-

Place the vial in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand in the constant temperature bath to allow the undissolved dithis compound to separate.

-

Centrifuge the vial to further separate the aqueous phase from any undissolved sample.

-

Carefully withdraw a known volume of the clear, saturated aqueous solution (supernatant).

-

Dilute the withdrawn aliquot to a suitable concentration with a known volume of a suitable solvent.

-

Analyze the concentration of dithis compound in the diluted sample using a validated analytical method, such as GC-MS.[8]

-

Calculate the solubility in g/L or other appropriate units based on the measured concentration and the dilution factor.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of a liquid dithis compound sample.

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of dithis compound

-

Lens cleaning tissue

-

Ethanol (B145695) or acetone for cleaning

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting the latter to the desired temperature (e.g., 20°C).

-

Clean the prism surfaces of the refractometer with a soft lens tissue and a suitable solvent (e.g., ethanol or acetone) and allow them to dry completely.

-

Using a clean dropper, place a few drops of the dithis compound sample onto the lower prism.

-

Close the prisms and ensure the liquid spreads evenly between them.

-

Adjust the light source and the mirror to obtain optimal illumination of the field of view.

-

Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

If a colored fringe is observed at the boundary, adjust the compensator to remove the dispersion.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of dithis compound isomers. The following outlines a general workflow for the analysis of dichloropropanols in a water matrix.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Propanol, 1,3-dichloro- (CAS 96-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-Propanol, 2,3-dichloro- (CAS 616-23-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102234223A - Method for synthesizing dithis compound by reaction of glycerol and hydrogen chloride - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

A Historical Overview of Chloropropanol Discovery in Food: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery of chloropropanols in food. It details the key milestones in their identification, the evolution of analytical detection methods, and the growing understanding of their formation and toxicological significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, experimental protocols, and the molecular pathways associated with chloropropanol toxicity.

Introduction: The Emergence of a Process Contaminant

Chloropropanols are chemical contaminants that can form in foods during processing, particularly in fat- and salt-containing products subjected to high temperatures. The most prominent members of this group are 3-monochloropropane-1,2-diol (3-MCPD), 2-monochloropropane-1,3-diol (2-MCPD), and 1,3-dichloro-2-propanol (B29581) (1,3-DCP). Their discovery and subsequent investigation have been driven by concerns over their potential adverse health effects, including carcinogenicity and toxicity to the kidneys and reproductive system. This guide traces the timeline of their discovery and the scientific advancements that have enabled their detection and characterization in a wide range of food products.

Historical Timeline of Discovery and Key Milestones

The journey of this compound discovery in food spans several decades, marked by key scientific findings that have shaped our understanding of these contaminants.

-

1978: First Identification of 3-MCPD: The history of chloropropanols as food contaminants began with the identification of free 3-MCPD in acid-hydrolyzed vegetable proteins (acid-HVPs), a common flavoring agent used in products like soy sauce.[1] This discovery laid the foundation for future research into the occurrence and formation of these compounds in food.

-

1980: Discovery of Esterified 3-MCPD: Shortly after the initial finding, the esterified form of 3-MCPD, where the hydroxyl groups are conjugated with fatty acids, was also identified.[1] This was a significant development, as it later became clear that these ester forms are prevalent in many fatty foods.

-

1990s: Growing Health Concerns and Regulatory Scrutiny: The 1990s saw increasing concern regarding the toxicological properties of chloropropanols. In 1990, rodent studies by the National Toxicology Program (NTP) identified the carcinogenic properties of glycidol, a related compound that can be formed from chloropropanols.[2] This led to regulatory bodies beginning to address the issue. In 1996, the UK's Food Advisory Committee recommended reducing 3-MCPD levels to the lowest detectable limit.[3][4]

-

Early 2000s: Widespread Occurrence and Method Development: Surveys conducted in the early 2000s, particularly in the UK and Australia, revealed the widespread presence of 3-MCPD in a variety of foods beyond soy sauce, including breads, crackers, and meat products.[4][5] This period also saw significant advancements in analytical methods, with gas chromatography-mass spectrometry (GC-MS) becoming the standard for detection.[6]

-

2006: 3-MCPD Esters in Refined Oils: A pivotal moment came in 2006 with the confirmation of high levels of 3-MCPD esters in refined vegetable oils.[2] This finding was crucial as it highlighted a major source of dietary exposure to these contaminants, given the widespread use of refined oils in processed foods.

-

2007: Infant Formula Contamination: The discovery of 3-MCPD esters in infant formulas in 2007 raised significant public health concerns, as infants are a particularly vulnerable population.[2] This led to intensified research and efforts by food manufacturers to mitigate the formation of these compounds in their products.

-

2010s-Present: Focus on Mitigation and Deeper Toxicological Understanding: The last decade has been characterized by efforts to understand the mechanisms of this compound formation in detail to develop effective mitigation strategies. There has also been a deeper dive into the molecular toxicology of these compounds, elucidating the signaling pathways involved in their adverse effects.

Quantitative Data on this compound Levels in Food

The following tables summarize the quantitative data on this compound levels found in various food products as reported in scientific surveys over the years. These tables provide a snapshot of the evolving landscape of this compound contamination.

Table 1: 3-MCPD Levels in Soy and Oyster Sauces

| Year of Survey | Region | Food Product | 3-MCPD Concentration Range (mg/kg) | Highest Level Reported (mg/kg) | Reference |

| 1999 | UK | Soy & Related Sauces | - | - | [4][5] |

| 2000 | UK | Soy & Similar Sauces | - | 82.8 | [7] |

| 2001 | Australia | Soy & Oyster Sauces | - | 150 | [4][8] |

| 2002 | UK | Soy & Similar Sauces | - | 35.9 | [7] |

| 2002-2004 | China | Soy Sauces | <0.005 - 189 | 189 | [9] |

Table 2: this compound Levels in Various Food Products (Early 2000s Surveys)

| Year of Survey | Region | Food Product | Contaminant | Concentration Range (mg/kg) | Reference |

| 2001-2002 | Australia | Crumbed Fish | 3-MCPD | 0.083 (highest in "other foods") | [8] |

| 2001-2002 | Australia | Various Foods | 1,3-DCP | LOR: 0.003 | [8] |

| 2001-2002 | Australia | Various Foods | 3-MCPD | LOR: 0.005 | [8] |

| - | UK | Cream Crackers | 3-MCPD | 0.13 (highest level) | [5] |

Table 3: 3-MCPD and Glycidyl (B131873) Esters in Infant Formula

| Year of Survey | Region | Contaminant | Concentration Range (µg/g powder) | Reference |

| 2013-2016 | United States | Bound 3-MCPD | 0.021 - 0.92 | [2] |

| 2013-2016 | United States | Bound Glycidol | [2] | |

| 2015 | Canada | 3-MCPD (reconstituted) | 3.7 - 111 (ng/g) | [10] |

| 2019 | Canada | 3-MCPD (reconstituted) | 3.9 - 74.8 (ng/g) | [10] |

| 2017-2019 | United States | Bound 3-MCPD | - | [11] |

| 2017-2019 | United States | Bound Glycidol | - | [11] |

Table 4: 3-MCPD and Glycidyl Esters in Edible Oils

| Year of Survey | Region | Oil Type | Contaminant | Concentration Range (mg/kg) | Reference |

| 2015 | United States | Palm Olein (for infant formula) | Bound 3-MCPD | up to 5.13 (µg/g) | [12] |

| 2015 | United States | Palm Olein (for infant formula) | Bound Glycidol | up to 6.14 (µg/g) | [12] |

| 2017 | Australia/NZ | Rice Bran Oil | 3-MCPD Esters | 10.914 | [13] |

| 2017 | Australia/NZ | Rice Bran Oil | Glycidyl Esters | 7.110 | [13] |

| - | Singapore | Refined Vegetable Oils | 3-MCPD Esters | Mean: 1152.1 (µg/kg) | [14] |

| - | Singapore | Refined Vegetable Oils | Glycidyl Esters | Mean: 824.2 (µg/kg) | [14] |

Experimental Protocols for this compound Analysis

The accurate quantification of chloropropanols in complex food matrices requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely used method. Below are detailed methodologies for key experiments.

GC-MS Analysis of 3-MCPD and 1,3-DCP in Soy Sauce and Solid Foods

This protocol is based on methods involving solvent extraction, cleanup, and derivatization prior to GC-MS analysis.

Sample Preparation:

-

Homogenization: Solid food samples are homogenized to ensure uniformity.

-

Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., 3-MCPD-d5) is added to the sample to correct for analytical variations.

-

Extraction:

-

For liquid samples like soy sauce, the sample is mixed with a salting-out agent (e.g., NaCl) and extracted with an organic solvent like diethyl ether or ethyl acetate.

-

For solid samples, a solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often employed.

-

-

Cleanup: The extract is cleaned up to remove interfering matrix components. This can be achieved using SPE cartridges (e.g., Florisil) or dispersive SPE (dSPE) in the QuEChERS method.

-

Derivatization: To improve volatility and chromatographic performance, the chloropropanols are derivatized. A common derivatizing agent is phenylboronic acid (PBA), which reacts with the diol group of 3-MCPD.

-

Final Extraction and Concentration: The derivatized analytes are extracted into a non-polar solvent (e.g., hexane) and concentrated to a final volume for GC-MS analysis.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: VF-1ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[15]

-

Injector: Splitless mode at 180 °C.[15]

-

Oven Temperature Program: 60 °C (1 min hold), ramp at 6 °C/min to 190 °C, then ramp at 20 °C/min to 280 °C (30 min hold).[15]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[15]

-

Mass Spectrometer: Agilent 5975C or similar, operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Ions Monitored: Specific ions for the derivatized 3-MCPD and the internal standard are monitored.

AOCS Official Method Cd 29a-13 for 3-MCPD and Glycidyl Esters in Edible Oils

This is an indirect method that involves the conversion of the esters to free chloropropanols before analysis.

Methodology:

-

Sample Preparation: A 0.1 g test portion of the oil or fat is supplemented with isotopically labeled internal standards.[1]

-

Conversion of Glycidyl Esters: Glycidyl esters are converted to 3-monobromopropanediol (3-MBPD) monoesters in an acidic solution containing a bromide salt.[1]

-

Transesterification: The 3-MBPD esters, along with 2- and 3-MCPD esters, are converted to their free forms (3-MBPD, 2-MCPD, and 3-MCPD) in an acidic methanolic solution.[1]

-

Extraction of FAMEs: The fatty acid methyl esters (FAMEs) generated during transesterification are extracted from the sample.[1]

-

Derivatization: The free chloropropanols and 3-MBPD are derivatized with phenylboronic acid.[1]

-

GC-MS/MS Analysis: The derivatized compounds are analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS) for quantification.[1]

QuEChERS Method for this compound Extraction from Soy Sauce

The QuEChERS method offers a simplified and rapid extraction and cleanup procedure.

Procedure:

-

Sample and Internal Standard: 10 mL of soy sauce is placed in a 50 mL centrifuge tube, and internal standards (d5-3-MCPD and d5-1,3-DCP) are added.[16]

-

Extraction with Acetonitrile (B52724) and Salts: 10 mL of acetonitrile is added, followed by a salt mixture (e.g., 6000 mg MgSO₄ and 1500 mg NaCl).[16] The tube is vortexed and centrifuged.

-

Dispersive SPE Cleanup: An aliquot of the supernatant is transferred to a tube containing a dSPE mixture (e.g., 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18).[16] The tube is vortexed and centrifuged.

-

Analysis: The final extract can be directly analyzed by GC-MS or GC-MS/MS without derivatization for some methods, or after derivatization for others.

Molecular Signaling Pathways of this compound Toxicity

The toxicity of chloropropanols, particularly 3-MCPD, is a complex process involving multiple cellular pathways. The following sections and diagrams illustrate the key molecular events associated with 3-MCPD-induced toxicity.

3-MCPD-Induced Renal Cell Apoptosis

3-MCPD has been shown to induce apoptosis in human kidney cells. A key mechanism involves the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Caption: 3-MCPD induced apoptosis pathway in renal cells.

3-MCPD-Induced Renal Cell Pyroptosis and Inflammation

Recent studies have shown that 3-MCPD can induce pyroptosis, a form of programmed cell death associated with inflammation. This pathway is mediated by the activation of the NLRP3 inflammasome.

References

- 1. nqacdublin.com [nqacdublin.com]

- 2. Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Monochloropropane-1,2-diol esters induce HepG2 cells necroptosis via CTSB/TFAM/ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. foodstandards.gov.au [foodstandards.gov.au]

- 5. foodstandards.gov.au [foodstandards.gov.au]

- 6. Update of the risk assessment on 3‐monochloropropane diol and its fatty acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. foodstandards.gov.au [foodstandards.gov.au]

- 9. Occurrence of chloropropanols in soy sauce and other foods in China between 2002 and 2004 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. The impact of infant formula production on the concentrations of 3-MCPD and glycidyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mpi.govt.nz [mpi.govt.nz]

- 14. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Simultaneous Analysis of 3-MCPD and 1,3-DCP in Asian Style Sauces Using QuEChERS Extraction and Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chloropropanol Precursors in Food Processing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of chloropropanols, specifically 3-monochloropropane-1,2-diol (3-MCPD), 2-monochloropropane-1,3-diol (2-MCPD), and their fatty acid esters, as well as glycidyl (B131873) esters (GEs), during food processing. These compounds are considered process contaminants with potential health risks, making their understanding and mitigation crucial for food safety and public health. This document details their precursors, formation mechanisms, analytical methodologies for their detection, and quantitative data on their occurrence in various food matrices.

Introduction to Chloropropanols and Glycidyl Esters

3-MCPD, 2-MCPD, and glycidol (B123203) are chemical contaminants that can form in foods, particularly during high-temperature processing of fat- and salt-containing products.[1][2] They are often found as fatty acid esters (MCPDEs and GEs). In the human body, these esters are believed to be largely hydrolyzed into their free forms, which have raised toxicological concerns.[3] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a "possible human carcinogen" (Group 2B) and glycidol as a "probable human carcinogen" (Group 2A).[4]

The formation of these contaminants is a complex process influenced by the presence of specific precursors, processing conditions, and the food matrix itself. Understanding these factors is key to developing effective mitigation strategies.

Precursors of Chloropropanols and Glycidyl Esters

The primary precursors for the formation of 3-MCPD, 2-MCPD, and their esters, as well as glycidyl esters, are:

-

Acylglycerols: Specifically, monoacylglycerols (MAGs) and diacylglycerols (DAGs) are key precursors.[5] Triacylglycerols (TAGs) can also contribute after being hydrolyzed to MAGs and DAGs at high temperatures.[6] The presence of these partial glycerides is a significant factor in the formation of both MCPDEs and GEs.

-

Chlorine Source: The presence of chlorine, either from added salt (sodium chloride) or from chlorinated compounds present in processing aids or the raw materials, is essential for the formation of chloropropanols.[1][5]

Data Presentation: Precursor Levels in Food Matrices

The following tables summarize the typical levels of key precursors in various food ingredients and products.

Table 1: Mono- and Diacylglycerol Content in Edible Oils

| Oil Type | Monoacylglycerols (MAGs) (%) | Diacylglycerols (DAGs) (%) |

| Palm Oil | 0.28 | 5.3 - 7.7 |

| Olive Oil | Not typically specified | < 3.0 |

| Soybean Oil | Not typically specified | 1.0 - 3.0 |

| Sunflower Oil | Not typically specified | 1.0 - 3.0 |

| Rapeseed Oil | Not typically specified | 1.0 - 3.0 |

Source: Adapted from various studies. Note: The exact content can vary depending on the degree of refining and processing.

Table 2: Chloride Content in Common Food Ingredients

| Ingredient | Chloride Content (mg/g) |

| Table Salt (Sodium Chloride) | ~600 |

| Processed Meats (e.g., ham, bacon) | Up to 4 |

| Cheese (e.g., Parmesan) | High, variable |

| Soy Sauce | High, variable |

| Unprocessed Fish and Meat | Up to 4 |

| Fruits and Vegetables | < 1 |

Source: Adapted from various sources.[1][5][7] The chloride content in processed foods is often significantly higher due to added salt.

Formation Mechanisms

The formation of chloropropanols and glycidyl esters is primarily driven by heat during food processing operations such as oil refining (deodorization), frying, baking, and roasting.[8][9]

Formation of 3-MCPD and 2-MCPD Esters

The reaction involves the esterification of the glycerol (B35011) backbone of acylglycerols with a chlorine source at high temperatures. The proposed mechanism involves the formation of a cyclic acyloxonium ion intermediate from mono- and diacylglycerols, which then reacts with a chloride ion.

Formation of Glycidyl Esters

Glycidyl esters are also formed from mono- and diacylglycerols at high temperatures, typically above 230°C.[10] The mechanism is thought to involve the intramolecular elimination of a fatty acid from a diacylglycerol, leading to the formation of the epoxide ring of glycidol, which is then esterified.

Visualization of Formation Pathways

Caption: Formation of 3-MCPD and glycidyl esters from acylglycerol precursors.

Quantitative Occurrence in Foods

The levels of 3-MCPD esters and glycidyl esters vary significantly across different food categories, largely dependent on the ingredients and the processing conditions.

Table 3: Occurrence of 3-MCPD Esters and Glycidyl Esters in Various Food Categories

| Food Category | 3-MCPD Esters (µg/kg) | Glycidyl Esters (µg/kg) |

| Refined Vegetable Oils | 1152.1 (mean) | 824.2 (mean) |

| Unrefined Vegetable Oils | 97.4 (mean) | 110.8 (mean) |

| Bakery Products (Biscuits, Cakes) | 60 - 600 | 70 - 8800 |

| Infant Formula (powder) | Not Detected - 600 | Not Detected - 750 |

| Ready-to-Eat Savory Snacks | 618.1 (mean) | 458.0 (mean) |

| Processed Meats (Ham, Salami) | <930 - 2940 | Not typically reported |

Source: Adapted from multiple studies.[4][10][11][12] Values can vary widely based on specific products and processing methods.

Experimental Protocols for Analysis

The standard methods for the determination of 3-MCPD esters and glycidyl esters in food are indirect methods that involve the cleavage of the esters to their free forms, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The American Oil Chemists' Society (AOCS) has established official methods for this purpose.

AOCS Official Method (e.g., Cd 29c-13) - Indirect Analysis

This method is widely used for the analysis of fats and oils.

Principle:

-

Ester Cleavage (Transesterification): The fatty acid esters of 3-MCPD, 2-MCPD, and glycidol are cleaved using an alkaline catalyst (e.g., sodium methoxide) in methanol (B129727) at room temperature to release the free chloropropanols and glycidol.

-

Differential Reaction: The reaction is stopped under two different conditions:

-

Assay A: An acidic solution containing chloride is added. This converts the released glycidol into 3-MCPD. The total amount of 3-MCPD measured in this assay represents the sum of the original 3-MCPD and the 3-MCPD formed from glycidol.

-

Assay B: An acidic, chloride-free salt solution is added. This stops the reaction without converting glycidol to 3-MCPD. The amount of 3-MCPD measured in this assay represents the original 3-MCPD content.

-

-

Derivatization: The free 3-MCPD is derivatized with a reagent such as phenylboronic acid (PBA) to make it volatile for GC analysis.[4]

-

GC-MS Analysis: The derivatized 3-MCPD is quantified using GC-MS. The glycidol content is calculated from the difference in the 3-MCPD concentrations between Assay A and Assay B.

Detailed Methodology for Edible Oil Analysis:

-

Sample Preparation: Weigh approximately 100 mg of the oil sample into a glass tube.

-

Internal Standard Addition: Add an internal standard solution (e.g., deuterated 3-MCPD) to the sample.

-

Transesterification: Add a solution of sodium methoxide (B1231860) in methanol and vortex for a specified time at room temperature.

-

Reaction Quenching:

-

For Assay A: Add an acidified sodium chloride solution.

-

For Assay B: Add an acidified sodium sulfate (B86663) solution.

-

-

Extraction: Extract the aqueous phase containing the free chloropropanols with a suitable organic solvent (e.g., diethyl ether/hexane).

-

Derivatization: Evaporate the solvent and add a solution of phenylboronic acid in a suitable solvent. Heat to complete the derivatization.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Visualization of Experimental Workflow

Caption: A typical workflow for the indirect analysis of MCPD and glycidyl esters.

Conclusion

The formation of chloropropanols and glycidyl esters in processed foods is a significant food safety concern. This guide has outlined the key precursors, formation mechanisms, and analytical methods for these contaminants. The provided quantitative data highlights the prevalence of these compounds in various food matrices, emphasizing the need for ongoing research and the implementation of effective mitigation strategies by the food industry. For researchers and scientists, a thorough understanding of these technical aspects is essential for developing novel approaches to reduce consumer exposure to these process contaminants.

References

- 1. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]

- 2. nutriiq.ca [nutriiq.ca]

- 3. fda.gov [fda.gov]

- 4. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 5. Chloride: foods, functions, how much do you need & more | Eufic [eufic.org]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. healthcastle.com [healthcastle.com]

- 8. Changes in 3-, 2-Monochloropropandiol and Glycidyl Esters during a Conventional Baking System with Addition of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of Acylglycerols in the Formation of 3-MCPD Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role acylglycerols play in the formation of 3-monochloropropane-1,2-diol (3-MCPD) esters, significant processing contaminants found in refined edible oils and other processed foods. Understanding the mechanisms and factors influencing their formation is paramount for developing effective mitigation strategies and ensuring food safety.

Introduction to 3-MCPD Esters and their Precursors

3-MCPD esters are process-induced contaminants that form at high temperatures, primarily during the deodorization step of edible oil refining.[1] They are fatty acid esters of 3-MCPD and are considered a food safety concern due to their potential hydrolysis in the gastrointestinal tract to free 3-MCPD, a compound classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).

The primary precursors for 3-MCPD ester formation are acylglycerols, which react with chloride ions at elevated temperatures.[2] Acylglycerols are the main components of fats and oils and consist of a glycerol (B35011) backbone esterified with one, two, or three fatty acids, known as monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs), respectively.

The Hierarchy of Acylglycerol Reactivity

Not all acylglycerols contribute equally to the formation of 3-MCPD esters. A clear hierarchy of reactivity exists, with partial acylglycerols being significantly more potent precursors than their fully esterified counterparts.

-

Monoacylglycerols (MAGs): MAGs are considered the most reactive precursors for 3-MCPD ester formation.[2] The presence of free hydroxyl groups on the glycerol backbone makes them more susceptible to reaction with chloride ions.

-

Diacylglycerols (DAGs): DAGs are also significant precursors to 3-MCPD esters.[3] While less reactive than MAGs, their higher concentration in many crude and refined oils makes them a major contributor to overall 3-MCPD ester levels.

-

Triacylglycerols (TAGs): TAGs are the most abundant acylglycerols in edible oils but are the least reactive in forming 3-MCPD esters directly.[2] Their primary role is often as a source of MAGs and DAGs through hydrolysis at high temperatures.

Mechanisms of 3-MCPD Ester Formation from Acylglycerols

The formation of 3-MCPD esters from acylglycerols is a complex process involving several proposed chemical pathways. These reactions are typically initiated at temperatures exceeding 200°C in the presence of a chlorine source.

Direct Nucleophilic Substitution

This mechanism involves the direct replacement of a hydroxyl group or a fatty acid group on the glycerol backbone by a chloride ion. This pathway is more relevant for MAGs and DAGs, which possess free hydroxyl groups.

Cyclic Acyloxonium Ion Intermediate Pathway

A widely accepted mechanism involves the formation of a cyclic acyloxonium ion intermediate from DAGs. This intermediate is then attacked by a chloride ion, leading to the formation of a 3-MCPD diester.

Free Radical-Mediated Mechanism

Recent studies have provided evidence for a free radical-mediated mechanism, particularly at very high temperatures.[4] This pathway involves the formation of a cyclic acyloxonium free radical intermediate from DAG or TAG, which then reacts with a chlorine-containing species.[4] The presence of pro-oxidants like iron (Fe³⁺) can catalyze this process.[4]

Role of Glycidyl (B131873) Esters as Intermediates

Glycidyl esters, another class of processing contaminants, can act as intermediates in the formation of 3-MCPD esters.[5] The epoxide ring of a glycidyl ester can be opened by a nucleophilic attack of a chloride ion, resulting in the formation of a 3-MCPD monoester.[5]

Quantitative Data on Acylglycerol-Mediated 3-MCPD Ester Formation

The following tables summarize quantitative data from various studies, illustrating the impact of acylglycerol type and concentration, as well as other process parameters, on the formation of 3-MCPD esters.

| Acylglycerol Precursor | Temperature (°C) | Chlorine Source | 3-MCPD Ester Formed | Concentration (mg/kg) | Reference |

| Monostearoyl glycerol (MSG) | 120 | FeCl₃ | 3-MCPD monoester | ~2x higher than at 240°C | [4] |

| Monostearoyl glycerol (MSG) | 240 | Lindane, MgCl₂, AlCl₃, CuCl₂, MnCl₂, SnCl₂, ZnCl₂, FeCl₃ | 3-MCPD monoester | Variable | [4] |

| Diacylglycerol (DAG) | 220 | - | 3-MCPD esters | 2.268 (at 4% DAG content) | [6] |

Table 1: Formation of 3-MCPD Esters from Specific Acylglycerol Precursors.

| Oil Type | Acylglycerol Content | Refining Step | Temperature (°C) | 3-MCPD Ester Level (mg/kg) | Reference |

| Palm Oil | High DAG content | Deodorization | >200 | Highest among vegetable oils | [7] |

| Kenaf Seed Oil | - | Deodorization | - | 2-MCPD ester: 9.0 µg/kg | [7] |

| Various Refined Oils | - | - | - | 0.2 - 20 | [3] |

| Edible Oils | - | - | - | EU Max Limit: 1.25 - 2.5 | [1] |

Table 2: 3-MCPD Ester Levels in Different Oils and Regulatory Limits.

Experimental Protocols for Analysis of Acylglycerols and 3-MCPD Esters

Accurate quantification of acylglycerols and 3-MCPD esters is crucial for research and quality control. Several official and validated methods are available.

Indirect Analysis of 3-MCPD Esters (AOCS Official Methods)

Indirect methods involve the cleavage of 3-MCPD esters to free 3-MCPD, followed by derivatization and analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Principle: Glycidyl esters are converted to 3-monobromopropanediol (3-MBPD) monoesters in an acidic solution containing a bromide salt. 3-MBPD esters and 3-MCPD esters are then converted to their free forms via acid-catalyzed transesterification.

-

Procedure:

-

The oil sample is dissolved in a suitable solvent.

-

An acidic solution containing a bromide salt is added to convert glycidyl esters to 3-MBPD esters.

-

Acidic methanol (B129727) is added to release free 2-MCPD, 3-MCPD, and 3-MBPD.

-

Fatty acid methyl esters (FAMEs) are removed by liquid-liquid extraction.

-

The free diols are derivatized with phenylboronic acid (PBA).

-

The PBA derivatives are analyzed by GC-MS.[8]

-

-

Principle: This method uses a slow alkaline-catalyzed ester cleavage to release 2-MCPD, 3-MCPD, and glycidol (B123203). Glycidol is then converted to 3-MBPD for analysis.

-

Procedure:

-

The oil sample is subjected to alkaline-catalyzed alcoholysis at a low temperature for an extended period (e.g., 16 hours).

-

The reaction is stopped with an acidified sodium bromide solution, which also converts glycidol to 3-MBPD.

-

The free diols are extracted and derivatized with PBA.

-

-

Principle: This is a faster method that involves two parallel assays to differentiate between 3-MCPD from 3-MCPD esters and 3-MCPD formed from glycidyl esters.

-

Procedure:

-

Assay A (Total 3-MCPD): A rapid alkaline transesterification is performed, and the reaction is stopped with an acidic chloride-containing solution. This converts glycidol to additional 3-MCPD.

-

Assay B (3-MCPD from esters): A rapid alkaline transesterification is performed, and the reaction is stopped with an acidic chloride-free salt solution. This prevents the conversion of glycidol to 3-MCPD.

-

The amount of 3-MCPD in both assays is determined by GC-MS after PBA derivatization. The glycidyl ester content is calculated from the difference between the results of Assay A and Assay B.[11][12]

-

Direct Analysis of 3-MCPD Esters

Direct methods analyze the intact 3-MCPD esters without prior hydrolysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Principle: Intact 3-MCPD monoesters and diesters are separated by liquid chromatography and detected by tandem mass spectrometry.

-

Procedure:

-

The oil sample is dissolved in a suitable solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate).

-

The sample is purified using solid-phase extraction (SPE) to remove interfering substances.

-

The purified extract is injected into an LC-MS/MS system for separation and quantification of individual 3-MCPD esters.[6]

-

Visualizing the Formation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key formation pathways of 3-MCPD esters from different acylglycerol precursors.

Figure 1: Overview of Acylglycerol Roles in 3-MCPD Ester Formation.

Figure 2: Cyclic Acyloxonium Ion Pathway from Diacylglycerol.

Figure 3: Simplified Free Radical Mechanism for 3-MCPD Ester Formation.

Conclusion

Acylglycerols, particularly mono- and diacylglycerols, are the undisputed primary precursors for the formation of 3-MCPD esters in thermally processed foods. The intricate interplay of acylglycerol type, concentration, temperature, and the availability of chlorine donors governs the extent of contaminant formation through various chemical pathways. A thorough understanding of these factors, coupled with robust analytical methodologies, is essential for the food industry to implement effective mitigation strategies. For researchers and drug development professionals, this knowledge is critical for assessing the toxicological risks associated with dietary exposure to these compounds and for developing safer food processing technologies.

References

- 1. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 2. researchgate.net [researchgate.net]

- 3. glsciences.eu [glsciences.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Acid Transesterification and GC/MS [library.aocs.org]

- 9. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Alkaline Transesterification and GC/MS [library.aocs.org]

- 10. fediol.eu [fediol.eu]

- 11. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by GC/MS (Difference Method) [library.aocs.org]

- 12. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Genotoxic and Carcinogenic Profile of 1,3-Dichloro-2-propanol (1,3-DCP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-2-propanol (B29581) (1,3-DCP), a chemical intermediate and a food contaminant, has garnered significant attention within the scientific community due to its toxicological profile. This technical guide provides a comprehensive overview of the genotoxicity and carcinogenicity of 1,3-DCP, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. Evidence from in vitro and in vivo studies demonstrates that 1,3-DCP exhibits genotoxic potential, primarily through its metabolic activation to the reactive epoxide, epichlorohydrin (B41342). Long-term carcinogenicity bioassays in rodents have confirmed its ability to induce tumors at multiple sites. This document aims to serve as a detailed resource for researchers and professionals involved in toxicology, pharmacology, and drug development by summarizing key findings, outlining experimental protocols, and visualizing the complex biological pathways associated with 1,3-DCP toxicity.

Carcinogenicity of 1,3-DCP

Long-term exposure to 1,3-DCP has been demonstrated to induce tumor formation in rodents. A key study investigating the carcinogenicity of 1,3-DCP involved its administration in the drinking water of Wistar KFM-Han rats for up to 104 weeks[1]. The study revealed a significant increase in the incidence of both benign and malignant tumors in a dose-dependent manner.

Quantitative Carcinogenicity Data

The following tables summarize the tumor incidence data from the 2-year drinking water study in male and female Wistar KFM-Han rats[1].

Table 1: Incidence of Tumors in Male Wistar KFM-Han Rats Exposed to 1,3-DCP in Drinking Water for 104 Weeks [1]

| Organ | Tumor Type | Control (0 mg/kg/day) | Low Dose (2.1 mg/kg/day) | Mid Dose (6.3 mg/kg/day) | High Dose (19 mg/kg/day) |

| Liver | Hepatocellular Adenoma | 2/50 (4%) | 3/50 (6%) | 7/50 (14%) | 15/50 (30%) |

| Hepatocellular Carcinoma | 0/50 (0%) | 1/50 (2%) | 2/50 (4%) | 8/50 (16%) | |

| Combined Adenoma or Carcinoma | 2/50 (4%) | 4/50 (8%) | 9/50 (18%) | 21/50 (42%) | |

| Tongue | Squamous Cell Papilloma | 0/50 (0%) | 0/50 (0%) | 2/50 (4%) | 10/50 (20%) |

| Squamous Cell Carcinoma | 0/50 (0%) | 0/50 (0%) | 1/50 (2%) | 6/50 (12%) | |

| Combined Papilloma or Carcinoma | 0/50 (0%) | 0/50 (0%) | 3/50 (6%) | 15/50 (30%) | |

| Thyroid | Follicular Cell Adenoma | 1/50 (2%) | 2/50 (4%) | 4/50 (8%) | 9/50 (18%) |

| Follicular Cell Carcinoma | 0/50 (0%) | 0/50 (0%) | 1/50 (2%) | 3/50 (6%) | |

| Combined Adenoma or Carcinoma | 1/50 (2%) | 2/50 (4%) | 5/50 (10%) | 11/50 (22%) | |

| Kidney | Renal Tubular Adenoma | 0/50 (0%) | 0/50 (0%) | 1/50 (2%) | 5/50 (10%) |

| Renal Tubular Carcinoma | 0/50 (0%) | 0/50 (0%) | 0/50 (0%) | 2/50 (4%) | |

| Combined Adenoma or Carcinoma | 0/50 (0%) | 0/50 (0%) | 1/50 (2%) | 7/50 (14%) |

*Statistically significant increase compared to the control group (p<0.05).

Table 2: Incidence of Tumors in Female Wistar KFM-Han Rats Exposed to 1,3-DCP in Drinking Water for 104 Weeks [1]

| Organ | Tumor Type | Control (0 mg/kg/day) | Low Dose (3.4 mg/kg/day) | Mid Dose (9.6 mg/kg/day) | High Dose (30 mg/kg/day) |

| Liver | Hepatocellular Adenoma | 1/50 (2%) | 2/50 (4%) | 5/50 (10%) | 18/50 (36%) |

| Hepatocellular Carcinoma | 0/50 (0%) | 0/50 (0%) | 3/50 (6%) | 12/50 (24%) | |

| Combined Adenoma or Carcinoma | 1/50 (2%) | 2/50 (4%) | 8/50 (16%) | 28/50 (56%) | |

| Tongue | Squamous Cell Papilloma | 0/50 (0%) | 1/50 (2%) | 3/50 (6%) | 12/50 (24%) |

| Squamous Cell Carcinoma | 0/50 (0%) | 0/50 (0%) | 2/50 (4%) | 8/50 (16%) | |

| Combined Papilloma or Carcinoma | 0/50 (0%) | 1/50 (2%) | 5/50 (10%) | 19/50 (38%) | |

| Thyroid | Follicular Cell Adenoma | 0/50 (0%) | 1/50 (2%) | 3/50 (6%) | 7/50 (14%) |

| Follicular Cell Carcinoma | 0/50 (0%) | 0/50 (0%) | 0/50 (0%) | 2/50 (4%) | |

| Combined Adenoma or Carcinoma | 0/50 (0%) | 1/50 (2%) | 3/50 (6%) | 9/50 (18%) |

*Statistically significant increase compared to the control group (p<0.05).

Genotoxicity of 1,3-DCP

The genotoxicity of 1,3-DCP has been evaluated in a variety of in vitro and in vivo assays. The evidence suggests that 1,3-DCP is genotoxic, particularly in in vitro systems, with its activity often linked to its metabolic conversion to epichlorohydrin[2].

In Vitro Genotoxicity

Table 3: Summary of In Vitro Genotoxicity Data for 1,3-DCP

| Assay | Test System | Metabolic Activation (S9) | Result | Observations |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100, TA1535 | With and without | Positive | Mutagenic activity is suggested to be dependent on the chemical formation of epichlorohydrin. |

| DNA Damage (Alkaline Elution) | V79 Chinese hamster lung cells | Without | Positive | Induced a dose-dependent frequency of DNA single-strand breaks. |

| DNA Damage and Repair | Primary rat and human hepatocytes | Not applicable | Positive | Showed dose-related DNA fragmentation and DNA repair synthesis. |

In Vivo Genotoxicity

The in vivo genotoxicity of 1,3-DCP has yielded mixed results. While some studies have shown evidence of DNA damage, others, such as the micronucleus assay, have been predominantly negative.

Table 4: Summary of In Vivo Genotoxicity Data for 1,3-DCP

| Assay | Test System | Route of Administration | Result | Observations |

| DNA Damage (Alkaline Elution) | Rat liver, gastric mucosa, kidney | Oral, Intraperitoneal | Positive | Dose-related DNA fragmentation was observed at doses ranging from 62.5 to 250 mg/kg[3]. |

| Micronucleus Test | Rodent bone marrow | Oral | Negative | Limited in vivo data available, but generally does not induce micronuclei in vivo[2]. |

| gpt Delta Rat Mutation Assay | F344 gpt delta rats | Gavage | Positive | Increased gpt mutant frequencies in liver and kidney tissues after treatment with 50 mg/kg/day for 4 weeks[4]. |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a generalized procedure for conducting the Ames test to evaluate the mutagenicity of 1,3-DCP.

Objective: To determine the ability of 1,3-DCP to induce reverse mutations at the histidine locus in Salmonella typhimurium strains TA100 and TA1535, with and without metabolic activation.

Materials:

-

Salmonella typhimurium tester strains TA100 and TA1535

-

1,3-DCP (test substance)

-

Vehicle control (e.g., DMSO)

-

Positive controls (e.g., sodium azide (B81097) for TA1535, 2-nitrofluorene (B1194847) for TA100 without S9, 2-aminoanthracene (B165279) for both with S9)

-

S9 fraction from induced rat liver

-

Cofactor solution (NADP, G6P)

-

Minimal glucose agar (B569324) plates

-

Top agar supplemented with a limited amount of histidine and biotin

Procedure:

-

Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Preparation of Test Solutions: Prepare a series of dilutions of 1,3-DCP in the chosen vehicle.

-

Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

-

Plate Incorporation Method:

-

To a tube containing molten top agar, add the bacterial culture and the test solution (or control).

-

For assays with metabolic activation, add the S9 mix.

-

Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

-

Distribute the top agar evenly and allow it to solidify.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background count.

In Vivo Rodent Micronucleus Assay

This protocol outlines the general procedure for the in vivo micronucleus assay in rodents.

Objective: To determine if 1,3-DCP induces chromosomal damage in the bone marrow of rodents, as measured by the formation of micronuclei in polychromatic erythrocytes (PCEs).

Materials:

-

Test animals (e.g., male and female B6C3F1 mice or Sprague-Dawley rats)

-

1,3-DCP (test substance)

-

Vehicle control

-

Positive control (e.g., cyclophosphamide)

-

Fetal bovine serum

-

Acridine (B1665455) orange or Giemsa stain

-

Microscope slides

Procedure:

-

Animal Dosing: Administer 1,3-DCP to the animals at three dose levels, typically by oral gavage, for two or more consecutive days. Include vehicle and positive control groups.

-

Bone Marrow Collection: Approximately 24 hours after the final dose, euthanize the animals and collect bone marrow from the femurs.

-

Slide Preparation:

-

Flush the bone marrow from the femurs with fetal bovine serum.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet and prepare smears on microscope slides.

-

-

Staining: Stain the slides with acridine orange or Giemsa to differentiate PCEs from normochromatic erythrocytes (NCEs) and to visualize micronuclei.

-

Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

-

Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

In Vivo DNA Damage (Alkaline Elution) Assay

This protocol describes the general methodology for the alkaline elution assay to measure DNA single-strand breaks.

Objective: To quantify DNA single-strand breaks in target tissues of rodents treated with 1,3-DCP.

Materials:

-

Test animals (e.g., male Sprague-Dawley rats)

-

1,3-DCP (test substance)

-

Vehicle control

-

Positive control (e.g., a known DNA damaging agent)

-

Lysis solution (e.g., containing SDS and proteinase K)

-

Alkaline elution buffer (pH ~12.1)

-

DNA-binding fluorescent dye (e.g., Hoechst 33258)

-

Polycarbonate filters

-

Peristaltic pump and fraction collector

Procedure:

-

Animal Dosing: Administer 1,3-DCP to the animals, typically via oral gavage or intraperitoneal injection.

-

Tissue Collection and Cell Lysis:

-

At a specified time after dosing, euthanize the animals and collect the target organs (e.g., liver, kidney).

-

Prepare a single-cell suspension from the tissue.

-

Load the cell suspension onto a polycarbonate filter.

-

Lyse the cells directly on the filter using the lysis solution.

-

-

Alkaline Elution:

-

Wash the filter with a rinse solution.

-

Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate.

-

Collect fractions of the eluate over time.

-

-

DNA Quantification:

-

Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.

-

-

Data Analysis: The rate of DNA elution is proportional to the number of single-strand breaks. A positive result is indicated by a significant increase in the rate of DNA elution in treated animals compared to controls.

Mechanisms of Action and Signaling Pathways

The genotoxicity and carcinogenicity of 1,3-DCP are intrinsically linked to its metabolic activation and its subsequent interaction with cellular macromolecules and signaling pathways.

Metabolic Activation of 1,3-DCP

The primary mechanism for the genotoxicity of 1,3-DCP is believed to be its metabolic conversion to the reactive epoxide, epichlorohydrin. This bioactivation can be mediated by cytochrome P450 enzymes. The reactive epichlorohydrin can then form adducts with DNA, leading to mutations and chromosomal damage. Detoxification of 1,3-DCP and its metabolites can occur through conjugation with glutathione (B108866) (GSH).

Signaling Pathways in 1,3-DCP-Induced Toxicity

Recent studies have begun to elucidate the signaling pathways involved in the cellular response to 1,3-DCP exposure. These pathways are often associated with inflammation, apoptosis, and cellular stress.

4.2.1. Inflammation and Apoptosis in Neurotoxicity

In microglial cells, 1,3-DCP has been shown to induce inflammation and apoptosis through the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) pathway, mediated by the production of reactive oxygen species (ROS)[5].

4.2.2. Lipid Accumulation in Hepatotoxicity

In HepG2 cells, 1,3-DCP has been found to induce lipid accumulation by inhibiting the cAMP/Protein Kinase A (PKA) and AMP-activated protein kinase (AMPK) signaling pathways, potentially through interaction with Gi/o-coupled receptors[6].

Conclusion

The available evidence strongly indicates that 1,3-DCP is a genotoxic and carcinogenic compound. Its carcinogenicity has been demonstrated in a comprehensive 2-year rodent bioassay, showing a clear dose-response relationship for tumor induction in multiple organs. The genotoxicity of 1,3-DCP is primarily observed in in vitro test systems and is likely mediated by its metabolic conversion to the reactive metabolite, epichlorohydrin. The in vivo genotoxicity data is more complex, with some assays showing positive results for DNA damage while others, like the micronucleus test, are generally negative. The elucidation of signaling pathways involved in 1,3-DCP's toxicity, including those related to inflammation, apoptosis, and metabolic dysregulation, provides a deeper understanding of its mode of action. This technical guide, by consolidating quantitative data, experimental protocols, and mechanistic insights, serves as a valuable resource for the continued investigation and risk assessment of 1,3-Dichloro-2-propanol. Further research is warranted to fully understand the in vivo relevance of the in vitro genotoxicity findings and to further delineate the complex signaling networks perturbed by this compound.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. benchchem.com [benchchem.com]

- 3. Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo mutagenicity and tumor-promoting activity of 1,3-dichloro-2-propanol in the liver and kidneys of gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Dichloro-2-propanol evokes inflammation and apoptosis in BV-2 microglia via MAPKs and NF-κB signaling pathways mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-dichloro-2-propanol induced lipid accumulation in HepG2 cells through cAMP/protein kinase A and AMP-activated protein kinase pathways via Gi/o-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Occurrence of Chloropropanols: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary